(R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC20146534
Molecular Formula: C11H12Cl2N2O2
Molecular Weight: 275.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12Cl2N2O2 |
|---|---|
| Molecular Weight | 275.13 g/mol |
| IUPAC Name | (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H/t9-;/m1./s1 |
| Standard InChI Key | NSRKGSISAZLLDC-SBSPUUFOSA-N |
| Isomeric SMILES | C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N.Cl |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Configuration
The compound’s molecular formula is C₁₁H₁₂Cl₂N₂O₂, with a molar mass of 275.13 g/mol. Its IUPAC name, (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid; hydrochloride, reflects its stereochemistry and salt form. The indole ring’s 7-position chlorine atom enhances electron-withdrawing effects, influencing the molecule’s reactivity and binding affinity to biological targets. The chiral center at the second carbon dictates its enantiomeric specificity, which is critical for interactions with stereoselective receptors in the central nervous system (CNS).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₂ |
| Molecular Weight | 275.13 g/mol |
| IUPAC Name | (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid; hydrochloride |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CC@HN.Cl |
| PubChem CID | 127256232 |
Synthesis and Manufacturing
Synthetic Routes
Biological Activities and Mechanisms
Neurotransmitter Receptor Interactions
Preliminary studies suggest the compound modulates serotonin (5-HT) and trace amine-associated receptors (TAARs) due to structural mimicry of endogenous tryptamine derivatives. The chloroindole moiety may enhance binding affinity to 5-HT₁A and 5-HT₂A subtypes, which are implicated in mood regulation and psychosis.
Enzymatic Processing
In vitro assays reveal susceptibility to monoamine oxidase (MAO) and aromatic L-amino acid decarboxylase (AADC), enzymes involved in neurotransmitter metabolism. Decarboxylation yields 7-chlorotryptamine, a potential psychoactive metabolite.
Fluorescent Byproduct Formation
Like 7-chloro-L-tryptophan, the compound may undergo oxidative cleavage by indoleamine 2,3-dioxygenase (IDO1), producing fluorescent kynurenine analogs. This property is exploitable in cellular injury assays .
Research Applications
Neuropharmacology
The compound serves as a tool for probing serotonin receptor subtypes and designing novel antidepressants. Its chiral specificity allows researchers to isolate enantiomer-dependent effects on receptor signaling.
Chemical Biology
Incorporation into peptide sequences via solid-phase synthesis enables studies on protein folding and receptor-ligand interactions. The chloroindole group acts as a spectroscopic probe for X-ray crystallography.
Drug Development
Structural analogs are under investigation for antipsychotic and anxiolytic applications. Modifications to the amino acid side chain or indole substituents aim to optimize pharmacokinetic profiles.
Comparative Analysis with Related Compounds
7-Chloro-L-Tryptophan
This free amino acid (C₁₁H₁₁ClN₂O₂, MW 238.67 g/mol) lacks the hydrochloride group and (R)-configuration . It serves as a biosynthetic precursor to antibiotics like rebeccamycin but exhibits lower CNS penetration due to reduced solubility .
Table 2: Structural and Functional Comparisons
| Property | (R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic Acid HCl | 7-Chloro-L-Tryptophan |
|---|---|---|
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₂ | C₁₁H₁₁ClN₂O₂ |
| Solubility | High (hydrochloride salt) | Moderate |
| Receptor Specificity | 5-HT₁A/2A | IDO1, RebH |
| Biosynthetic Role | Pharmacological agent | Antibiotic precursor |
Tryptophan Hydroxylase Inhibitors
Unlike competitive inhibitors such as p-chlorophenylalanine, the compound’s effects on serotonin synthesis are indirect, mediated via receptor downregulation.
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